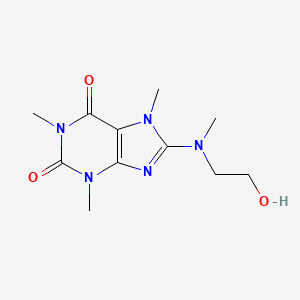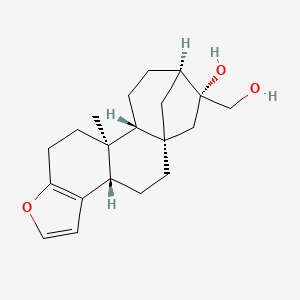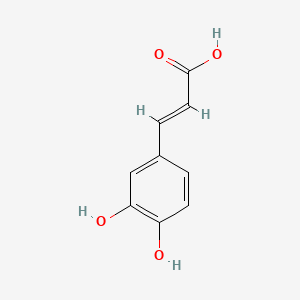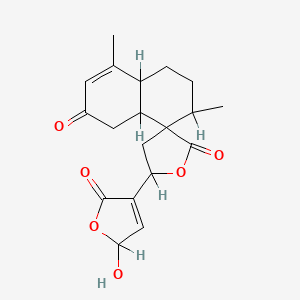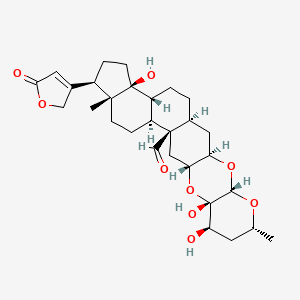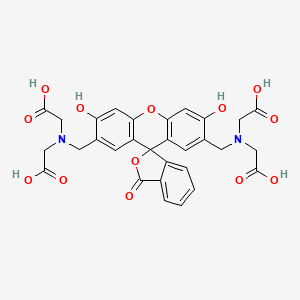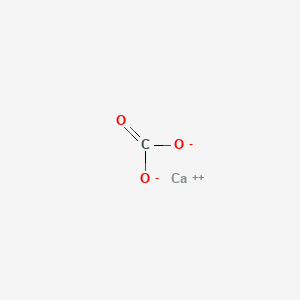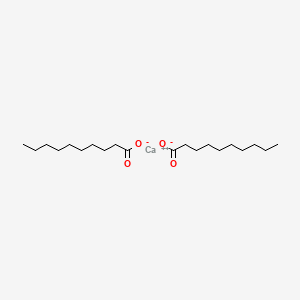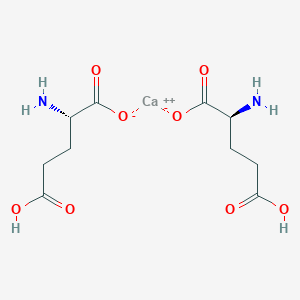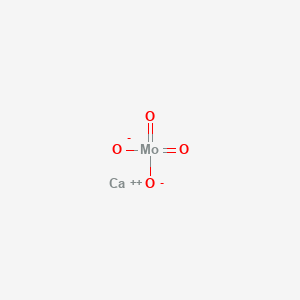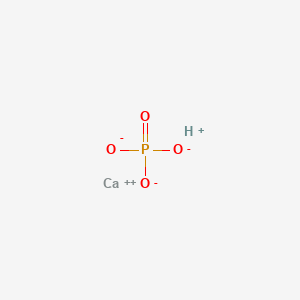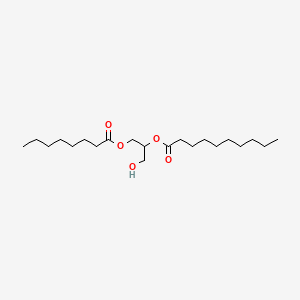
Decanoic acid, ester with 1,2,3-propanetriol octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoic acid, ester with 1,2,3-propanetriol octanoate: Triglycerides are the main constituents of body fat in humans and other animals, as well as vegetable fat. This compound is widely used in various industries due to its unique properties and versatility.
Mechanism of Action
Target of Action
Decanoic acid, ester with 1,2,3-propanetriol octanoate, also known as Glycerides, mixed decanoyl and octanoyl , is a type of triglyceride. Triglycerides are the main constituents of body fat in humans and other animals, as well as vegetable fat. They are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver . The primary targets of this compound are therefore the fat cells (adipocytes) and the liver.
Mode of Action
Lipolysis is the breakdown of triglycerides into glycerol and free fatty acids, which can then be used by the body for energy .
Biochemical Pathways
The main biochemical pathway involved in the metabolism of this compound is likely to be the lipolysis pathway. In this pathway, the triglyceride is broken down into glycerol and free fatty acids, which can then enter the citric acid cycle (also known as the Krebs cycle or TCA cycle) to be oxidized for energy .
Pharmacokinetics
As a type of triglyceride, it can be inferred that it is absorbed in the intestines, transported in the bloodstream, and stored in adipose tissue until needed for energy .
Result of Action
The result of the action of this compound is the provision of energy for the body. When the triglyceride is broken down through lipolysis, the resulting glycerol and free fatty acids can be oxidized in the citric acid cycle to produce ATP, the body’s main energy currency .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the rate of lipolysis can be affected by factors such as diet, exercise, and hormonal regulation . Furthermore, it is noted that this compound forms an occlusive barrier, making it an ideal choice for moisturizers , indicating that its efficacy and stability may also be influenced by environmental factors such as temperature and humidity.
Biochemical Analysis
Biochemical Properties
It is known that the esterification of decanoic acid with various polyols demonstrates the enzyme’s ability to synthesize esters in aqueous-organic two-phase systems. This process is relevant in producing bio-based chemicals and materials, showcasing the potential of biocatalysts in green chemistry applications.
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decanoic acid, ester with 1,2,3-propanetriol octanoate typically involves the esterification of decanoic acid and octanoic acid with glycerol. This reaction is catalyzed by immobilized enzymes such as Candida antarctica lipase. The reaction is carried out in specific solvents like n-decane to improve enzyme stability and increase yield.
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of coconut oil or palm kernel oil to obtain the fatty acids, followed by their esterification with glycerol . The process includes steps like hydrolysis, fractionation, and purification to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Decanoic acid, ester with 1,2,3-propanetriol octanoate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: This compound can be reduced to its corresponding alcohols under specific conditions.
Substitution: Ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and glycerol.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Fatty acids and glycerol.
Scientific Research Applications
Chemistry:
- Used as a reactant in the synthesis of other esters and triglycerides.
- Studied for its phase behavior in supercritical carbon dioxide, which has implications in chemical processing and extraction methods.
Biology:
Medicine:
- Used as an excipient in pharmaceutical formulations to enhance the stability and delivery of active ingredients.
- Studied for its potential in controlled drug release systems.
Industry:
Comparison with Similar Compounds
- Caprylic acid, capric acid triglyceride
- Octanoic/decanoic acid triglyceride
- Glycerol octanoate decanoate
Uniqueness: Decanoic acid, ester with 1,2,3-propanetriol octanoate is unique due to its balanced composition of decanoic and octanoic acids, which provides a combination of properties from both fatty acids. This makes it particularly versatile for use in various applications, from food and cosmetics to pharmaceuticals and industrial processes .
Properties
CAS No. |
65381-09-1 |
|---|---|
Molecular Formula |
C21H40O5 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(1-hydroxy-3-octanoyloxypropan-2-yl) decanoate |
InChI |
InChI=1S/C21H40O5/c1-3-5-7-9-10-12-14-16-21(24)26-19(17-22)18-25-20(23)15-13-11-8-6-4-2/h19,22H,3-18H2,1-2H3 |
InChI Key |
YOYOQXRPUDEPAK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC |
Appearance |
Solid powder |
Key on ui other cas no. |
85409-09-2 65381-09-1 |
physical_description |
Liquid; Gas or Vapor, Liquid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Caprylic/capric triglyceride; Caprylic acid, capric acid triglyceride; Glycerol octanoate decanoate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


